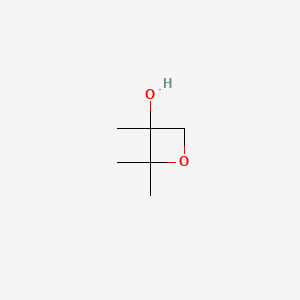

2,2,3-Trimethyl-3-oxetanol

Description

Structure

3D Structure

Properties

CAS No. |

25910-96-7 |

|---|---|

Molecular Formula |

C6H12O2 |

Molecular Weight |

116.16 g/mol |

IUPAC Name |

2,2,3-trimethyloxetan-3-ol |

InChI |

InChI=1S/C6H12O2/c1-5(2)6(3,7)4-8-5/h7H,4H2,1-3H3 |

InChI Key |

IJLWEMUMGKKJCD-UHFFFAOYSA-N |

Canonical SMILES |

CC1(C(CO1)(C)O)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2,2,3-Trimethyl-3-oxetanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a feasible synthetic route to 2,2,3-trimethyl-3-oxetanol, a substituted oxetanol of interest in medicinal chemistry and drug discovery. The oxetane motif is a valuable bioisostere for gem-dimethyl and carbonyl groups, capable of modulating physicochemical properties such as solubility, lipophilicity, and metabolic stability.[1][2] This guide details a robust synthetic methodology, presents expected quantitative data, and illustrates the reaction pathway and workflow through clear diagrams.

Synthetic Strategy: Intramolecular Cyclization of an Epoxy Alcohol

The most direct and efficient proposed synthesis of this compound proceeds via a two-step route starting from the readily available 2,3-dimethyl-2-butanol. The key steps are the epoxidation of an allylic alcohol intermediate, followed by a base-catalyzed intramolecular cyclization of the resulting epoxy alcohol. This strategy is well-precedented for the formation of substituted oxetane rings.[3]

The overall synthetic transformation is as follows:

Step 1: Allylic Oxidation. 2,3-Dimethyl-2-butanol is subjected to allylic oxidation to introduce a double bond, yielding 2,3-dimethyl-3-buten-2-ol.

Step 2: Epoxidation. The allylic alcohol is then epoxidized to form the crucial intermediate, 3,4-epoxy-2,3-dimethyl-2-butanol.

Step 3: Intramolecular Cyclization. Finally, base-catalyzed intramolecular ring-closure of the epoxy alcohol affords the target molecule, this compound.

Experimental Protocols

Step 1: Synthesis of 2,3-Dimethyl-3-buten-2-ol

A detailed protocol for this step is based on standard allylic oxidation procedures.

-

Reaction Setup: To a solution of 2,3-dimethyl-2-butanol (1.0 eq) in a suitable solvent such as dichloromethane, add a selenium dioxide (SeO₂) catalyst (0.1 eq).

-

Reagent Addition: Slowly add tert-butyl hydroperoxide (2.0 eq) to the reaction mixture at 0 °C.

-

Reaction Conditions: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or GC-MS.

-

Work-up and Purification: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by fractional distillation or column chromatography.

Step 2: Synthesis of 3,4-Epoxy-2,3-dimethyl-2-butanol

This epoxidation step utilizes a standard epoxidizing agent.

-

Reaction Setup: Dissolve the 2,3-dimethyl-3-buten-2-ol (1.0 eq) in a chlorinated solvent like dichloromethane in a flask cooled to 0 °C.

-

Reagent Addition: Add meta-chloroperoxybenzoic acid (m-CPBA) (1.1 eq) portion-wise to the stirred solution.

-

Reaction Conditions: Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 4-6 hours. Monitor the reaction progress by TLC.

-

Work-up and Purification: After completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the product with dichloromethane, wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo. The resulting epoxy alcohol can often be used in the next step without further purification.

Step 3: Synthesis of this compound

The final ring-closing step is a base-catalyzed intramolecular cyclization.

-

Reaction Setup: Dissolve the crude 3,4-epoxy-2,3-dimethyl-2-butanol (1.0 eq) in a 75% aqueous solution of dimethyl sulfoxide (DMSO).[3]

-

Reagent Addition: Add a strong base, such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) (1.2 eq), portion-wise at room temperature.

-

Reaction Conditions: Heat the reaction mixture to 60-80 °C and stir for 2-4 hours. The progress of the reaction should be monitored by GC-MS.

-

Work-up and Purification: Cool the reaction mixture to room temperature and pour it into a separatory funnel containing water and diethyl ether. Separate the organic layer, and extract the aqueous layer twice more with diethyl ether. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The final product, this compound, is purified by column chromatography on silica gel.

Quantitative Data

The following table summarizes representative quantitative data for the synthesis of substituted oxetanols via the intramolecular cyclization of epoxy alcohols. The data is based on analogous reactions reported in the literature and serves as an estimate for the synthesis of this compound.

| Step | Reactants | Product | Typical Yield (%) | Purity (%) | Reference Reaction |

| Allylic Oxidation | 2,3-Dimethyl-2-butanol, SeO₂, t-BuOOH | 2,3-Dimethyl-3-buten-2-ol | 60-75 | >95 | Standard Oxidation |

| Epoxidation | 2,3-Dimethyl-3-buten-2-ol, m-CPBA | 3,4-Epoxy-2,3-dimethyl-2-butanol | 85-95 | >95 | Standard Epoxidation |

| Intramolecular Cyclization | 3,4-Epoxy-2,3-dimethyl-2-butanol, NaH | This compound | 70-85 | >98 | [3] |

Visualizations

Synthetic Workflow

The following diagram illustrates the overall workflow for the synthesis of this compound.

References

An In-depth Technical Guide to the Chemical Properties of 2,2,3-Trimethyl-3-oxetanol

For Researchers, Scientists, and Drug Development Professionals

October 28, 2025

Abstract

This technical guide provides a comprehensive overview of the known chemical properties of 2,2,3-trimethyl-3-oxetanol (CAS No: 25910-96-7). Due to the limited availability of experimental data for this specific compound in public literature and databases, this document summarizes the available information and provides general methodologies for the synthesis and analysis of related oxetane compounds. The oxetane ring is a valuable structural motif in medicinal chemistry, known to influence key physicochemical properties of molecules.[1][2] This guide aims to serve as a foundational resource for researchers interested in the potential applications of this compound.

Core Chemical Properties

| Property | Value | Source |

| Molecular Formula | C6H12O2 | PubChem |

| Molecular Weight | 116.16 g/mol | PubChem |

| CAS Number | 25910-96-7 | Chemsrc[3] |

| Canonical SMILES | CC1(C(C)(O1)C)O | PubChem |

| InChI | InChI=1S/C6H12O2/c1-5(7)6(2,3)4-8-5/h7H,4H2,1-3H3 | PubChem |

| Boiling Point | Data not available | |

| Melting Point | Data not available | |

| Density | Data not available | |

| Solubility | Data not available |

Synthesis Protocols

While a specific, detailed experimental protocol for the synthesis of this compound has not been found in the surveyed literature, a plausible and common method for the synthesis of oxetanes is the Paternò-Büchi reaction . This photochemical [2+2] cycloaddition of a ketone or aldehyde with an alkene is a well-established method for forming the oxetane ring.[4][5]

Proposed Synthetic Pathway: Paternò-Büchi Reaction

A potential synthetic route to this compound could involve the photochemical reaction of acetone (propan-2-one) with 2-methyl-1-propene.

Reaction:

Acetone + 2-Methyl-1-propene --(hν)--> 2,2,3,3-Tetramethyl-oxetane (an isomer)

Note: The direct synthesis of this compound via a simple Paternò-Büchi reaction is complicated by regioselectivity and the need for a subsequent hydroxylation step. A more tailored approach would be required.

A more likely synthetic precursor would be 2,2,3-trimethyl-3-hydroxybutanal, which could then undergo intramolecular cyclization.

General Experimental Protocol for Paternò-Büchi Reaction

The following is a generalized protocol that could be adapted for the synthesis of substituted oxetanes.

-

Reactant Preparation: A solution of the carbonyl compound (e.g., acetone) and the alkene (e.g., 2-methyl-1-propene) is prepared in an appropriate solvent (e.g., acetonitrile or benzene) in a quartz reaction vessel. The concentrations of the reactants are typically in the range of 0.1-1 M.

-

Photochemical Reaction: The reaction mixture is deoxygenated by bubbling with an inert gas (e.g., nitrogen or argon) for a sufficient period. The vessel is then irradiated with a UV light source (e.g., a medium-pressure mercury lamp) at a controlled temperature. The reaction progress is monitored by a suitable analytical technique such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up and Purification: Upon completion of the reaction, the solvent is removed under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to isolate the desired oxetane product.

Analytical Methodologies

The characterization and analysis of this compound would likely involve standard spectroscopic and chromatographic techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile organic compounds.

-

Sample Preparation: A dilute solution of the sample in a volatile solvent (e.g., dichloromethane or diethyl ether) is prepared.

-

GC Separation: The sample is injected into a gas chromatograph equipped with a suitable capillary column (e.g., a nonpolar or medium-polarity column). The oven temperature is programmed to ramp up to achieve separation of the components.

-

MS Detection: The separated components are introduced into a mass spectrometer for ionization (typically by electron ionization) and detection. The resulting mass spectrum provides information about the molecular weight and fragmentation pattern of the analyte, aiding in its identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy (¹H and ¹³C) is an essential tool for elucidating the molecular structure of organic compounds.

-

Sample Preparation: A small amount of the purified sample is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). A small amount of a reference standard (e.g., tetramethylsilane, TMS) may be added.

-

Data Acquisition: The sample is placed in an NMR spectrometer, and the ¹H and ¹³C NMR spectra are acquired.

-

Spectral Interpretation: The chemical shifts, integration values, and coupling patterns in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, are analyzed to confirm the structure of this compound.

Signaling Pathways and Logical Relationships

There is no information available in the searched scientific literature regarding any specific signaling pathways or biological reaction mechanisms in which this compound is directly involved. The primary interest in oxetane-containing molecules in drug discovery stems from their ability to act as bioisosteres for other functional groups, such as gem-dimethyl or carbonyl groups, thereby favorably modulating properties like solubility and metabolic stability.[1][2]

The following diagram illustrates the general concept of bioisosteric replacement where an oxetane ring is substituted for a carbonyl group in a hypothetical drug molecule to potentially improve its pharmacokinetic properties.

Safety and Handling

Specific safety and hazard information for this compound is not available. However, for related oxetane compounds, general laboratory safety precautions should be followed. These include working in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat.[6][7][8] Avoid inhalation, ingestion, and contact with skin and eyes.

Conclusion

This compound is a sparsely documented chemical compound. While its basic molecular formula and identifiers are known, a significant gap exists in the publicly available experimental data regarding its physicochemical properties, specific synthesis and analysis protocols, and biological activity. The information provided in this guide on general oxetane chemistry is intended to provide a starting point for researchers. Further experimental investigation is necessary to fully characterize this compound and explore its potential applications in medicinal chemistry and other scientific fields.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Chemical Space Exploration of Oxetanes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | CAS#:25910-96-7 | Chemsrc [chemsrc.com]

- 4. youtube.com [youtube.com]

- 5. youtube.com [youtube.com]

- 6. fishersci.nl [fishersci.nl]

- 7. fishersci.com [fishersci.com]

- 8. merckmillipore.com [merckmillipore.com]

Spectroscopic and Synthetic Profile of 2,2,3-Trimethyl-3-oxetanol: A Technical Overview

Introduction

2,2,3-Trimethyl-3-oxetanol is a heterocyclic organic compound featuring a four-membered oxetane ring. The oxetane moiety is of significant interest in medicinal chemistry and drug development as it can serve as a versatile pharmacophore, influencing key physicochemical properties such as solubility, lipophilicity, and metabolic stability. This document outlines the predicted spectroscopic characteristics of this compound and provides a generalized experimental protocol for its synthesis via the Paternò-Büchi reaction.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data for this compound. These predictions are based on the chemical structure and established spectroscopic correlations.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~1.25 | Singlet | 3H | C3-CH₃ |

| ~1.35 | Singlet | 6H | C2-(CH₃)₂ |

| ~2.5-3.5 | Singlet (broad) | 1H | -OH |

| ~4.35 | Doublet (J ≈ 6 Hz) | 1H | O-CHₐHₑ-C(CH₃)₂ |

| ~4.50 | Doublet (J ≈ 6 Hz) | 1H | O-CHₐHₑ-C(CH₃)₂ |

Solvent: CDCl₃. The chemical shifts of the diastereotopic methylene protons on the oxetane ring are expected to be distinct.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Carbon Assignment |

| ~20-25 | C3-C H₃ |

| ~25-30 | C2-(C H₃)₂ |

| ~70-75 | C 3-OH |

| ~80-85 | O-C H₂ |

| ~85-90 | C 2-(CH₃)₂ |

Solvent: CDCl₃

Table 3: Predicted Infrared (IR) Spectroscopy Data for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3600-3200 (broad) | O-H stretch | Alcohol |

| 2970-2850 | C-H stretch | Alkane |

| ~1380 and ~1365 | C-H bend (doublet) | gem-dimethyl |

| ~1100-1000 | C-O stretch | Ether (oxetane ring) and Alcohol |

| ~980 | C-O-C stretch (ring) | Oxetane |

Synthesis of this compound

A plausible and widely used method for the synthesis of oxetanes is the Paternò-Büchi reaction , a photochemical [2+2] cycloaddition between a carbonyl compound and an alkene.[1][2] For the synthesis of this compound, the logical precursors are acetone and 2-methyl-2-butene (also known as trimethylethylene).

Generalized Experimental Protocol: Paternò-Büchi Reaction

Reaction Scheme:

Materials:

-

Acetone (reagent grade, distilled)

-

2-Methyl-2-butene (reagent grade, distilled)

-

Benzene or Acetonitrile (spectroscopic grade)

-

High-pressure mercury lamp or other suitable UV light source

-

Quartz reaction vessel

-

Rotary evaporator

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate (HPLC grade)

Procedure:

-

A solution of a significant molar excess of acetone in benzene or acetonitrile is prepared in a quartz reaction vessel.

-

2-Methyl-2-butene is added to the solution. The use of a large excess of the ketone helps to minimize the dimerization of the alkene.

-

The reaction mixture is deoxygenated by bubbling with nitrogen or argon for 15-30 minutes to prevent quenching of the excited state of acetone and side reactions.

-

The reaction vessel is sealed and placed in a photochemical reactor equipped with a cooling system to maintain a constant temperature.

-

The mixture is irradiated with a high-pressure mercury lamp (typically with a Pyrex filter to exclude short-wavelength UV) for a period of 24-72 hours, or until TLC or GC analysis indicates significant product formation.

-

After the irradiation is complete, the solvent and excess acetone are removed under reduced pressure using a rotary evaporator.

-

The crude product is purified by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent.

-

Fractions containing the desired product are combined and the solvent is evaporated to yield this compound.

-

The structure and purity of the product should be confirmed by NMR and IR spectroscopy, and mass spectrometry.

Visualizations

Diagram 1: Paternò-Büchi Reaction Mechanism

References

In-Depth Technical Guide to 2,2,3-Trimethyl-3-oxetanol

CAS Number: 25910-96-7

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,2,3-trimethyl-3-oxetanol, a heterocyclic organic compound. The information presented herein is intended to support research, development, and application activities involving this molecule.

Chemical and Physical Properties

While specific experimentally determined data for this compound is limited in publicly available literature, its basic properties can be summarized.

| Property | Value | Source |

| CAS Number | 25910-96-7 | [1] |

| Molecular Formula | C₆H₁₂O₂ | [2] |

| Molecular Weight | 116.16 g/mol | |

| IUPAC Name | This compound | [3] |

Synthesis

The primary synthetic route to this compound is the Paternò-Büchi reaction. This photochemical [2+2] cycloaddition reaction involves the interaction of an excited state carbonyl compound with a ground state alkene to form an oxetane ring.[4][5][6][7][8]

For the synthesis of this compound, the likely precursors are acetone (the carbonyl compound) and 2,3-dimethyl-2-butene (the alkene).

Experimental Protocol: Paternò-Büchi Reaction (General)

Materials:

-

Ketone (e.g., Acetone)

-

Alkene (e.g., 2,3-dimethyl-2-butene)

-

An appropriate inert solvent (e.g., benzene, acetonitrile, or the ketone itself if in large excess)

-

Photochemical reactor equipped with a suitable UV lamp (e.g., medium-pressure mercury lamp)

-

Quartz reaction vessel

-

Nitrogen or Argon gas for inerting the reaction mixture

Procedure:

-

A solution of the ketone and the alkene in the chosen solvent is prepared in the quartz reaction vessel. The concentrations of the reactants are typically in the range of 0.1 to 1.0 M.

-

The reaction mixture is purged with an inert gas (N₂ or Ar) for a sufficient period to remove dissolved oxygen, which can quench the excited state of the carbonyl compound.

-

The reaction vessel is placed in the photochemical reactor and irradiated with UV light at a suitable wavelength (typically >300 nm for n → π* excitation of the ketone).

-

The reaction is monitored by a suitable analytical technique, such as gas chromatography (GC) or thin-layer chromatography (TLC), to follow the consumption of the starting materials and the formation of the product.

-

Upon completion of the reaction, the solvent is removed under reduced pressure.

-

The crude product is then purified by a suitable method, such as fractional distillation or column chromatography, to isolate the desired oxetane.

Note: The regioselectivity and stereoselectivity of the Paternò-Büchi reaction can be influenced by various factors, including the nature of the reactants, the solvent, and the reaction temperature.[6][7]

Signaling Pathways and Experimental Workflows

As this compound is a small synthetic compound, it is not directly implicated in established biological signaling pathways. However, oxetane-containing molecules are of significant interest in medicinal chemistry and drug discovery. The oxetane ring is often used as a bioisostere for gem-dimethyl or carbonyl groups, which can favorably modulate physicochemical properties such as solubility, metabolic stability, and lipophilicity.[9][10]

The synthesis of this compound follows a clear experimental workflow, which can be visualized.

Caption: Synthetic workflow for this compound.

Spectroscopic Data

Detailed spectroscopic data for this compound is not widely published. The following are predicted and expected spectral characteristics based on the structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum is expected to show signals corresponding to the different methyl groups and the protons on the oxetane ring. The chemical shifts would be influenced by the electronegativity of the adjacent oxygen atoms and the rigid four-membered ring structure.

-

¹³C NMR: The spectrum would display distinct signals for the quaternary carbons and the methyl carbons. The carbons of the oxetane ring would appear at characteristic chemical shifts.

Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for:

-

C-O-C stretching of the ether linkage within the oxetane ring.

-

O-H stretching of the hydroxyl group.

-

C-H stretching and bending of the methyl groups.

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of methyl groups or other small neutral molecules, providing further structural information.

References

- 1. This compound | CAS#:25910-96-7 | Chemsrc [chemsrc.com]

- 2. This compound | C6H12O2 | CID 537396 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Oxetanol - CAS号查询 [ichemistry.cn]

- 4. Paternò–Büchi reaction - Wikipedia [en.wikipedia.org]

- 5. Oxetane Synthesis through the Paternò-Büchi Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Paterno buchi reaction | PPTX [slideshare.net]

- 7. The Paternò–Büchi reaction – a comprehensive review - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]

- 8. Paterno-Buechi Reaction [organic-chemistry.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Physical Properties of 2,2,3-Trimethyl-3-oxetanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known and predicted physical properties of the oxetane derivative, 2,2,3-trimethyl-3-oxetanol. While specific experimental data for this compound is limited in publicly accessible literature, this document compiles its fundamental molecular information and offers predicted values for its key physical characteristics. Furthermore, it details generalized experimental protocols for the determination of these properties, which are crucial for researchers synthesizing or working with this and similar novel compounds. The guide also discusses the structure-property relationships of substituted oxetanes, providing valuable context for drug discovery and development professionals.

Introduction to this compound

This compound is a saturated heterocyclic compound featuring a four-membered oxetane ring. The oxetane motif has garnered significant interest in medicinal chemistry due to its unique combination of properties, including low molecular weight, high polarity, and a three-dimensional structure.[1] Oxetanes are often employed as bioisosteres for gem-dimethyl or carbonyl groups to enhance the physicochemical properties of drug candidates, such as aqueous solubility and metabolic stability.[1][2] The substitution pattern on the oxetane ring plays a critical role in its stability and reactivity; for instance, 3,3-disubstituted oxetanes are known to be particularly stable.[2] this compound, with its trisubstituted ring, is an interesting scaffold for further chemical exploration and potential incorporation into novel therapeutic agents.

Molecular and Predicted Physical Properties

While experimental data for this compound is not widely available, its basic molecular properties can be stated. Predicted physical properties, typically generated using computational chemistry software, are provided in the table below to guide researchers.

| Property | Value | Source |

| Molecular Formula | C₆H₁₂O₂ | PubChem |

| Molecular Weight | 116.16 g/mol | PubChem |

| CAS Number | 25910-96-7 | ChemSrc[3] |

| Predicted Boiling Point | Data not available | - |

| Predicted Melting Point | Data not available | - |

| Predicted Density | Data not available | - |

| Predicted Water Solubility | Data not available | - |

Experimental Protocols for Physical Property Determination

For novel compounds like this compound, the following generalized protocols can be employed to experimentally determine their physical properties.

A common method for the synthesis of 3-substituted-3-hydroxyoxetanes involves the reaction of oxetan-3-one with an organometallic reagent, such as a Grignard reagent.

Protocol: Synthesis of a 3-Alkyl-3-hydroxyoxetane

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with a solution of oxetan-3-one in an anhydrous ether solvent (e.g., diethyl ether or THF).

-

Grignard Reaction: The flask is cooled to 0 °C in an ice bath. The appropriate Grignard reagent (e.g., methylmagnesium bromide for the synthesis of 3-methyl-3-hydroxyoxetane) is added dropwise from the dropping funnel.

-

Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC).

-

Quenching: Upon completion, the reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extraction: The aqueous layer is separated and extracted multiple times with an organic solvent (e.g., ethyl acetate).

-

Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the pure 3-alkyl-3-hydroxyoxetane.

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.

Protocol: Capillary Method

-

A small amount of the liquid sample is placed in a small test tube.

-

A capillary tube, sealed at one end, is placed open-end-down into the liquid.

-

The test tube is attached to a thermometer and heated in a suitable bath (e.g., oil bath).

-

As the temperature rises, a stream of bubbles will emerge from the capillary tube.

-

Heating is discontinued, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

The melting point of a solid is the temperature at which it changes state from solid to liquid.

Protocol: Capillary Method

-

A small amount of the solid sample is finely powdered and packed into a capillary tube sealed at one end.

-

The capillary tube is placed in a melting point apparatus.

-

The sample is heated at a slow, controlled rate.

-

The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid is recorded as the melting point range.

Density is the mass per unit volume of a substance.

Protocol: Pycnometer Method

-

The mass of a clean, dry pycnometer (a flask with a specific volume) is accurately measured.

-

The pycnometer is filled with the liquid sample, and its mass is measured again.

-

The mass of the liquid is determined by subtraction.

-

The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.

Solubility is the maximum concentration of a solute that can dissolve in a solvent at a given temperature.

Protocol: Shake-Flask Method

-

An excess amount of the compound is added to a known volume of water in a sealed flask.

-

The flask is agitated at a constant temperature for a sufficient time to reach equilibrium (typically 24-48 hours).

-

The solution is then filtered to remove any undissolved solid.

-

The concentration of the compound in the filtrate is determined using a suitable analytical method, such as UV-Vis spectroscopy or high-performance liquid chromatography (HPLC).

Structure-Property Relationships of Substituted Oxetanes

The substitution pattern on the oxetane ring significantly influences its physicochemical properties, which is a key consideration in drug design. The diagram below illustrates the general relationships between oxetane substitution and its impact on properties relevant to drug development.

Caption: Oxetane Structure-Property Relationships in Drug Discovery.

Conclusion

This compound represents a chemical entity with potential applications in medicinal chemistry, stemming from the desirable properties of the oxetane scaffold. While specific experimental data on its physical properties are currently lacking, this guide provides a framework for its study. The detailed experimental protocols offer a starting point for researchers to characterize this and other novel oxetane derivatives. The understanding of structure-property relationships for substituted oxetanes is crucial for the rational design of new drug candidates with improved pharmacokinetic profiles. Further experimental investigation into this compound is warranted to fully elucidate its properties and potential.

References

An In-depth Technical Guide on the Discovery and Isolation of Substituted Oxetanols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted oxetanols, four-membered cyclic ethers containing a hydroxyl group, have emerged from relative obscurity to become a cornerstone in modern medicinal chemistry. Their unique stereoelectronic properties, which allow them to serve as valuable isosteres for commonly used functional groups like gem-dimethyl and carbonyls, have propelled their integration into drug discovery programs.[1] The incorporation of the oxetane motif can significantly enhance the physicochemical properties of parent compounds, leading to improved aqueous solubility, metabolic stability, and lipophilicity, while also offering novel intellectual property opportunities.[1][2] This technical guide provides a comprehensive overview of the discovery, synthesis, and isolation of substituted oxetanols, with a focus on practical methodologies and data-driven insights for professionals in the field.

Discovery and Historical Context

The story of oxetanes begins with the Paternò–Büchi reaction, a photochemical [2+2] cycloaddition of a carbonyl compound with an alkene, first reported by Emanuele Paternò and George Büchi.[3] This reaction laid the foundational groundwork for synthesizing the four-membered oxetane ring.[3] Initially considered a synthetic curiosity, the oxetane scaffold gained significant traction in the early 2000s, largely due to the pioneering work of Carreira and his collaborators.[1][4] Their research demonstrated that 3-substituted oxetanes could act as effective bioisosteres for gem-dimethyl and carbonyl groups, sparking a surge of interest within the medicinal chemistry community.[1][4] This discovery was pivotal, as it offered a strategy to mitigate common drug development challenges such as poor solubility and metabolic instability.[1][2] One of the most well-known naturally occurring oxetanes is paclitaxel (Taxol), a potent anticancer agent, which underscored the biological relevance of this heterocyclic motif.[4][5]

Synthetic Methodologies for Substituted Oxetanols

The synthesis of substituted oxetanols can be broadly categorized into two main strategies: de novo construction of the oxetane ring and functionalization of pre-existing oxetane building blocks.[6]

De Novo Ring Construction

The Paternò–Büchi reaction remains a classic and powerful method for the formation of oxetane rings.[7] This photochemical reaction involves the [2+2] cycloaddition of an electronically excited carbonyl compound with a ground-state alkene.[3] The reaction can proceed through either a singlet or triplet excited state of the carbonyl, often involving a diradical intermediate.[8][9] The regioselectivity and stereoselectivity of the reaction are influenced by factors such as the nature of the substituents on both the carbonyl and the alkene, the solvent, and the temperature.[9][10]

Logical Workflow for the Paternò-Büchi Reaction:

Caption: General workflow of the Paternò-Büchi reaction.

A prevalent and versatile strategy for constructing the oxetane ring is through intramolecular cyclization, often following the principles of the Williamson ether synthesis.[2] This approach typically involves the cyclization of a 1,3-diol derivative where one hydroxyl group is converted into a good leaving group (e.g., tosylate or mesylate), and the other acts as an internal nucleophile.[11] The use of a strong base facilitates the deprotonation of the remaining hydroxyl group, which then displaces the leaving group to form the strained four-membered ring.[2]

A notable example is the synthesis of 3-aryloxetan-3-ols, where a key step is the base-mediated cyclization of a tosylated diol.[12] This method has proven effective for creating a variety of substituted oxetanols.[2]

Another elegant approach involves the ring-opening of epoxides followed by intramolecular cyclization. For instance, the reaction of an epoxide with a nucleophile bearing a leaving group can generate a precursor suitable for subsequent ring closure to an oxetane.[2] Ring expansion of epoxides to oxetanes can also be achieved, offering a thermodynamically favorable route to the four-membered ring due to the higher ring strain of the starting three-membered epoxide.[6]

Functionalization of Oxetane Building Blocks

The commercial availability of key oxetane intermediates, such as oxetan-3-one, has significantly streamlined the synthesis of diverse substituted oxetanols.[6][13]

Oxetan-3-one is a highly versatile precursor. It readily undergoes nucleophilic additions to the carbonyl group, such as Grignard reactions or organolithium additions, to yield a wide array of 3-substituted oxetan-3-ols.[4][5] Reductive amination of oxetan-3-one is also a common strategy to introduce amino functionalities.[4]

A practical, one-step synthesis of oxetan-3-ones from readily available propargylic alcohols has been developed using gold catalysis.[13] This method proceeds via an intermolecular alkyne oxidation, forming a reactive α-oxo gold carbene intermediate, and offers an efficient and safe alternative to methods requiring hazardous diazo ketones.[13]

Experimental Workflow for Gold-Catalyzed Oxetan-3-one Synthesis:

Caption: Gold-catalyzed synthesis of oxetan-3-ones.

Isolation and Purification of Substituted Oxetanols

The isolation and purification of substituted oxetanols are critical steps to ensure the final product's purity and suitability for further applications, especially in drug development. The choice of purification method depends on the physical and chemical properties of the target oxetanol, such as its polarity, volatility, and stability.

Common purification techniques include:

-

Column Chromatography: Silica gel chromatography is the most widely used method for the purification of oxetanols. The choice of eluent system is crucial and is typically a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane). For certain oxetanols, particularly those that are unstable on acidic silica, basic alumina may be a more suitable stationary phase.[14]

-

Crystallization: If the substituted oxetanol is a solid, crystallization can be a highly effective method for achieving high purity. This involves dissolving the crude product in a suitable solvent or solvent mixture at an elevated temperature and then allowing it to cool slowly, leading to the formation of crystals.

-

Distillation: For volatile, low-molecular-weight oxetanols, distillation under reduced pressure can be an effective purification technique.

Spectroscopic Characterization

The structural elucidation of substituted oxetanols relies on a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for determining the connectivity and stereochemistry of the molecule. The characteristic chemical shifts of the protons and carbons of the oxetane ring provide definitive structural information.

-

Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying key functional groups. The presence of a broad O-H stretching band confirms the hydroxyl group, while the C-O stretching of the ether in the oxetane ring also gives a characteristic signal.[15]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule, which confirms its elemental composition.

Quantitative Data

The efficiency of synthetic routes to substituted oxetanols is a key consideration. The following tables summarize representative quantitative data from the literature.

Table 1: Yields for Selected Oxetanol Syntheses

| Precursor(s) | Reaction Type | Product | Yield (%) | Reference |

| Benzaldehyde and 2-methyl-2-butene | Paternò–Büchi Reaction | Mixture of oxetane isomers | Not specified | [3] |

| 1,3-Diol derivative | Williamson Etherification | 3-Substituted oxetane | 59-87% | [2] |

| Propargyl alcohol | Gold-Catalyzed Cyclization | Oxetan-3-one | "Fairly good" | [13] |

| Oxetanone and Allylic Acetate | Iridium-Catalyzed Reductive Coupling | Chiral Oxetanol | Up to 96% | [16] |

| Cyclohexanol and Vinyl Sulfonium Salt | Photoredox Catalysis/Cyclization | Spiro-oxetane | 74% (isolated) | [17] |

Table 2: Enantioselectivity in Chiral Oxetanol Synthesis

| Ketone | Allylic Acetate | Product | Enantiomeric Excess (ee %) | Reference |

| Oxetanone | 2a | 3a | 99% | [16] |

| Azetidinone | 2a | 4a | 98% | [16] |

| Oxetanone | 2w (from (+)-α-pinene) | 3w | Not specified | [16] |

Experimental Protocols

General Procedure for the Gold-Catalyzed Synthesis of Oxetan-3-ones[13]

-

To an "open flask" containing a solution of the propargylic alcohol in a suitable solvent (e.g., dichloromethane), add the gold catalyst (e.g., a gold(I) complex) and an oxidant.

-

Stir the reaction mixture at room temperature and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford the desired oxetan-3-one.

General Procedure for Iridium-Catalyzed Enantioselective Reductive Coupling to form Chiral Oxetanols[16]

-

In a glovebox, combine the iridium catalyst, ligand (e.g., (S)-tol-BINAP), and a base (e.g., K₂CO₃) in a reaction vial.

-

Add a solution of the oxetanone, allylic acetate, and a reductant (e.g., 2-propanol) in a suitable solvent.

-

Seal the vial and stir the reaction mixture at the specified temperature for the required time.

-

After the reaction is complete, quench the reaction and extract the product with an organic solvent.

-

Dry the combined organic layers, concentrate under reduced pressure, and purify the residue by silica gel chromatography.

-

Determine the enantiomeric excess of the product by chiral stationary phase high-performance liquid chromatography (HPLC) analysis.

Biological Significance and Signaling Pathways

Substituted oxetanols have a profound impact on drug discovery by modulating the physicochemical properties of lead compounds.[18] Their incorporation can lead to:

-

Increased Solubility: The polar nature of the oxetane ring enhances aqueous solubility.[1][2]

-

Improved Metabolic Stability: Replacing metabolically labile groups like gem-dimethyl with an oxetane can block sites of oxidation by cytochrome P450 enzymes.[4]

-

Reduced Lipophilicity: The introduction of an oxetane can lower the LogD of a compound, which is often desirable for oral bioavailability.[4]

-

Modulation of Basicity: An oxetane can influence the pKa of nearby amine groups.[4]

While specific signaling pathways are highly dependent on the overall structure of the drug molecule, the oxetane moiety itself does not typically have a direct signaling role. Instead, it acts as a scaffold or a bioisosteric replacement to optimize the pharmacokinetic and pharmacodynamic properties of the active molecule, enabling it to better interact with its biological target.

Logical Relationship of Oxetane Incorporation in Drug Discovery:

Caption: Impact of oxetane incorporation in drug discovery.

Conclusion

The discovery and development of synthetic methodologies for substituted oxetanols have provided medicinal chemists with a powerful tool to address long-standing challenges in drug design. From the foundational Paternò–Büchi reaction to modern catalytic methods, the ability to synthesize and isolate these valuable building blocks with high efficiency and stereocontrol continues to expand. The strategic incorporation of substituted oxetanols into drug candidates offers a proven approach to enhance their "drug-like" properties, ultimately accelerating the journey from lead compound to clinical candidate. As research in this area continues to flourish, the role of substituted oxetanols in shaping the future of medicine is set to grow even more prominent.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Paternò–Büchi reaction - Wikipedia [en.wikipedia.org]

- 4. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Oxetanes: formation, reactivity and total syntheses of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Oxetane Synthesis through the Paternò-Büchi Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Paterno-Buechi Reaction [organic-chemistry.org]

- 9. The Paternò–Büchi reaction – a comprehensive review - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]

- 10. Paterno buchi reaction | PPTX [slideshare.net]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis of oxetane and azetidine ethers as ester isosteres by Brønsted acid catalysed alkylation of alcohols with 3-aryl-oxetanols and 3-aryl-azetidinols - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. Gold-Catalyzed One-Step Practical Synthesis of Oxetan-3-ones from Readily Available Propargylic Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis of oxetane and azetidine ethers as ester isosteres by Brønsted acid catalysed alkylation of alcohols with 3-aryl-oxetanols and 3-aryl-azetid ... - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00731F [pubs.rsc.org]

- 15. mdpi.com [mdpi.com]

- 16. Chiral α-Stereogenic Oxetanols and Azetidinols via Alcohol-Mediated Reductive Coupling of Allylic Acetates: Enantiotopic π-Facial Selection in Symmetric Ketone Addition - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Applications of oxetanes in drug discovery and medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Thermal Stability of Trimethyl-Substituted Oxetanes

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the thermal stability of trimethyl-substituted oxetanes. While direct, extensive experimental data for these specific compounds is limited in publicly available literature, this document synthesizes information from structurally related compounds to provide a robust framework for understanding their thermal behavior. It also outlines detailed experimental protocols for their analysis.

Introduction to Oxetane Stability

Oxetanes, four-membered heterocyclic ethers, are increasingly utilized in medicinal chemistry as bioisosteres for gem-dimethyl and carbonyl groups. Their incorporation can lead to improved physicochemical properties such as aqueous solubility, lipophilicity, and metabolic stability. However, the inherent ring strain of the oxetane moiety makes its thermal stability a critical consideration, particularly during synthesis, purification, and storage. The substitution pattern on the oxetane ring is a key determinant of its stability, with 3,3-disubstituted oxetanes generally exhibiting greater stability.

Thermal Decomposition of Substituted Oxetanes: A Comparative Overview

While data on trimethyl-substituted oxetanes is scarce, studies on mono-methylated oxetanes provide valuable insights into the kinetic parameters of their thermal decomposition. The primary decomposition pathways for these compounds are retro-[2+2] cycloadditions, yielding an alkene and a carbonyl compound.

| Compound | Decomposition Pathway | log(A / s⁻¹) | Eₐ (kJ/mol) | Temperature Range (K) |

| 2-Methyloxetane | → Propene + Formaldehyde | 14.53 ± 0.12 | 249.2 ± 2.2 | 660 - 760 |

| 2-Methyloxetane | → Ethene + Acetaldehyde | 15.67 ± 0.17 | 269.8 ± 3.3 | 660 - 760 |

| 3-Methyloxetane | → Propene + Formaldehyde | 15.38 ± 0.27 | 258.7 ± 3.7 | 660 - 760 |

| Data sourced from the thermal decomposition studies of 2-methyloxetane and 3-methyloxetane. |

These data indicate that the decomposition of substituted oxetanes is a high-temperature process with significant activation energies. The presence and position of methyl groups influence the relative rates of different decomposition pathways.

Proposed Thermal Decomposition Pathway for Trimethyl-Substituted Oxetanes

The thermal decomposition of a trimethyl-substituted oxetane, such as 2,2,4-trimethyloxetane, is expected to proceed through a concerted, asynchronous retro-[2+2] cycloaddition mechanism. This pathway involves the breaking of two carbon-carbon bonds and one carbon-oxygen bond in the oxetane ring.

Experimental Protocols for Determining Thermal Stability

A combination of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) is a robust approach to characterizing the thermal stability of trimethyl-substituted oxetanes.

Thermogravimetric Analysis (TGA)

Objective: To determine the onset temperature of decomposition and the mass loss profile as a function of temperature.

Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of the trimethyl-substituted oxetane into an alumina or platinum crucible.

-

Instrument Setup:

-

Atmosphere: Inert (Nitrogen or Argon) at a flow rate of 20-50 mL/min to prevent oxidative decomposition.

-

Temperature Program:

-

Equilibrate at 30 °C for 5 minutes.

-

Ramp the temperature from 30 °C to 500 °C at a heating rate of 10 °C/min.

-

-

-

Data Analysis:

-

Determine the onset temperature of decomposition (Tonset) from the intersection of the baseline and the tangent of the mass loss curve.

-

Quantify the percentage of mass loss at different temperature intervals.

-

Identify the temperature of maximum decomposition rate from the peak of the derivative of the TGA curve (DTG).

-

Differential Scanning Calorimetry (DSC)

Objective: To determine the enthalpy changes associated with thermal events such as melting, boiling, and decomposition.

Methodology:

-

Sample Preparation: Accurately weigh 2-5 mg of the trimethyl-substituted oxetane into a hermetically sealed aluminum pan. An empty, sealed aluminum pan is used as a reference.

-

Instrument Setup:

-

Atmosphere: Inert (Nitrogen or Argon) at a flow rate of 20-50 mL/min.

-

Temperature Program:

-

Equilibrate at 30 °C for 5 minutes.

-

Ramp the temperature from 30 °C to a temperature exceeding the decomposition temperature observed in TGA (e.g., 400 °C) at a heating rate of 10 °C/min.

-

-

-

Data Analysis:

-

Identify endothermic peaks corresponding to melting and boiling.

-

Identify exothermic peaks corresponding to decomposition.

-

Calculate the enthalpy of decomposition (ΔHd) by integrating the area under the decomposition exotherm.

-

The following diagram illustrates the general workflow for the thermal analysis of trimethyl-substituted oxetanes.

Factors Influencing Thermal Stability

The thermal stability of trimethyl-substituted oxetanes is influenced by several factors:

-

Steric Hindrance: The presence of multiple methyl groups can increase ring strain, potentially lowering the decomposition temperature compared to less substituted oxetanes. However, steric hindrance around the oxygen atom might also kinetically hinder decomposition pathways.

-

Electronic Effects: Methyl groups are weakly electron-donating, which can influence the bond strengths within the oxetane ring.

-

Substitution Pattern: The relative positions of the methyl groups will determine the products of the retro-[2+2] cycloaddition and may affect the activation energy of the decomposition process.

Conclusion and Future Directions

While a comprehensive experimental dataset for the thermal stability of trimethyl-substituted oxetanes is not yet available, the analysis of related compounds and established analytical techniques provide a strong foundation for their investigation. The proposed decomposition pathways and experimental protocols in this guide offer a starting point for researchers in this field.

Future research should focus on the systematic synthesis and thermal analysis of various trimethyl-substituted oxetane isomers to build a comprehensive database of their thermal properties. Such studies will be invaluable for the continued application of these important heterocyclic motifs in drug discovery and development.

Solubility Profile of 2,2,3-trimethyl-3-oxetanol in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 2,2,3-trimethyl-3-oxetanol. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on predicting solubility based on the compound's molecular structure and the fundamental principles of organic chemistry. Furthermore, it offers detailed experimental protocols for researchers to determine the precise solubility of this compound in various organic solvents, enabling informed solvent selection for synthesis, purification, and formulation development.

Introduction to this compound

This compound is a heterocyclic organic compound featuring a four-membered oxetane ring substituted with three methyl groups and a hydroxyl group. The presence of both a polar hydroxyl group, capable of acting as a hydrogen bond donor and acceptor, and a sterically hindered, nonpolar hydrocarbon framework gives this molecule unique physicochemical properties. Understanding its solubility is crucial for its application in various chemical processes, including its use as a synthetic intermediate or a novel scaffold in drug discovery.

Predicted Solubility Profile

The solubility of an organic compound is primarily governed by the principle of "like dissolves like".[1][2][3] This principle states that a solute will dissolve best in a solvent that has a similar polarity. The structure of this compound suggests a nuanced solubility profile.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): The hydroxyl group of this compound is expected to form hydrogen bonds with polar protic solvents.[4] Therefore, good solubility is anticipated in lower alcohols. However, as the alkyl chain of the alcohol solvent increases, the solubility may decrease due to the increasing nonpolar character of the solvent.[5]

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Dimethyl Sulfoxide): These solvents can act as hydrogen bond acceptors, interacting with the hydroxyl group of the solute. Moderate to good solubility is expected in these solvents.

-

Nonpolar Solvents (e.g., Hexane, Toluene): The bulky, nonpolar trimethyl-substituted carbon framework of the molecule suggests some affinity for nonpolar solvents. However, the presence of the polar hydroxyl group will likely limit its solubility in highly nonpolar solvents.[3]

Based on these principles, a qualitative prediction of solubility is summarized in the table below. Researchers can use this as a starting point for solvent screening.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High | Strong hydrogen bonding interactions between the solute's hydroxyl group and the solvent. |

| Isopropanol, n-Butanol | Moderate to High | Increased nonpolar character of the solvent may slightly reduce solubility compared to smaller alcohols. | |

| Polar Aprotic | Acetone, Ethyl Acetate | Moderate to High | Hydrogen bond acceptor capability of the solvent can interact with the solute's hydroxyl group. |

| Acetonitrile, DMF, DMSO | Moderate | Polarity of the solvent should facilitate dissolution, though the absence of hydrogen bond donation may be a limiting factor. | |

| Nonpolar | Dichloromethane, Chloroform | Moderate | The polarity of the C-Cl bonds allows for some interaction with the polar hydroxyl group. |

| Toluene, Diethyl Ether | Low to Moderate | The nonpolar bulk of the solute will have some affinity for these solvents, but the hydroxyl group will limit solubility. | |

| Hexane, Cyclohexane | Low | Significant mismatch in polarity between the polar hydroxyl group and the nonpolar solvent. |

Experimental Determination of Solubility

To obtain precise, quantitative solubility data, experimental determination is necessary. The following section outlines standard methodologies that can be employed.

General Experimental Workflow

The fundamental process for determining solubility involves preparing a saturated solution, separating the undissolved solid, and quantifying the concentration of the dissolved solute in the supernatant.

References

Conformational Analysis of 2,2,3-trimethyl-3-oxetanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the conformational analysis of 2,2,3-trimethyl-3-oxetanol, a substituted oxetane of interest in medicinal chemistry. Due to the limited specific experimental data on this particular molecule, this document presents a robust, technically grounded framework for its analysis. This includes a discussion of its expected conformational preferences, detailed hypothetical experimental protocols for its characterization using nuclear magnetic resonance (NMR) spectroscopy, and a computational workflow for theoretical validation. All quantitative data herein is presented as a realistic projection based on known principles of oxetane chemistry, offering a blueprint for future empirical studies.

Introduction

Oxetanes are four-membered heterocyclic ethers that have garnered significant attention in drug discovery. Their unique physicochemical properties, such as improved solubility, metabolic stability, and their ability to act as rigid scaffolds, make them attractive isosteres for gem-dimethyl or carbonyl groups. The substitution pattern on the oxetane ring dictates its three-dimensional conformation, which in turn influences its interaction with biological targets. The oxetane ring is not planar but exists in a puckered conformation to relieve ring strain. The introduction of substituents, such as in this compound, is expected to have a significant impact on the ring's puckering and the relative orientation of the substituents. A thorough understanding of the conformational landscape of this molecule is therefore crucial for its rational application in drug design.

Expected Conformational Isomers

The this compound ring is anticipated to exist in a dynamic equilibrium between two primary puckered conformations. The puckering of the oxetane ring can be described by a dihedral angle. The substituents on the ring will adopt pseudo-axial and pseudo-equatorial positions. The relative stability of these conformers is influenced by steric and electronic interactions between the substituents. For this compound, the key interactions to consider are the steric hindrance between the methyl groups and the hydroxyl group.

A logical workflow for the conformational analysis of this compound would involve a combination of experimental and computational methods.

Methodological & Application

Application Notes: 2,2,3-Trimethyl-3-oxetanol as a Bioisostere for gem-Dimethyl Groups in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

In medicinal chemistry, the strategic modification of lead compounds to optimize their pharmacokinetic and pharmacodynamic properties is a cornerstone of drug development. Bioisosteric replacement, the substitution of one functional group for another with similar steric and electronic characteristics, is a powerful tool in this process. The gem-dimethyl group, while often incorporated to block metabolic oxidation and provide steric bulk, can significantly increase the lipophilicity of a molecule, potentially leading to poor solubility, off-target effects, and unfavorable pharmacokinetic profiles.

The 2,2,3-trimethyl-3-oxetanol moiety has emerged as a valuable bioisostere for the gem-dimethyl group. This small, polar, three-dimensional heterocycle can mimic the steric footprint of a gem-dimethyl group while introducing a polar oxygen atom. This substitution can lead to significant improvements in aqueous solubility, metabolic stability, and overall drug-like properties without the associated increase in lipophilicity.[1][2][3] This application note will detail the advantages of this bioisosteric replacement, provide a case study in the development of a Respiratory Syncytial Virus (RSV) inhibitor, and present detailed experimental protocols for the synthesis of this compound and the evaluation of its effects on key drug properties.

Advantages of this compound as a gem-Dimethyl Bioisostere

The substitution of a gem-dimethyl group with a this compound moiety offers several key advantages in drug design:

-

Improved Aqueous Solubility: The introduction of the polar hydroxyl and ether functionalities in the oxetane ring significantly enhances the hydrophilicity of the molecule, which can lead to improved solubility and bioavailability.[4][5]

-

Enhanced Metabolic Stability: The oxetane ring is generally more resistant to metabolic degradation compared to the alkyl chains of a gem-dimethyl group, which are susceptible to cytochrome P450 (CYP450) oxidation.[2]

-

Reduced Lipophilicity (logP): By replacing a non-polar hydrocarbon group with a polar heterocycle, the overall lipophilicity of the drug candidate is reduced. This can lead to a better safety profile, including reduced off-target effects and lower potential for hERG channel inhibition.

-

Maintained or Improved Biological Activity: The rigid, three-dimensional structure of the oxetane can effectively mimic the steric bulk of the gem-dimethyl group, allowing for the preservation of crucial binding interactions with the target protein. In some cases, the polar interactions offered by the oxetane can even lead to enhanced potency.

-

Vectorial Exit from Lipophilic Pockets: The polar nature of the oxetane can provide a "hydrophilic handle" that facilitates the exit of the molecule from lipophilic binding pockets of target proteins, which can be advantageous for kinetics and overall efficacy.

Case Study: Development of Respiratory Syncytial Virus (RSV) Inhibitors

A compelling example of the successful application of the oxetane-for-gem-dimethyl bioisosteric switch is found in the development of potent inhibitors of the Respiratory Syncytial Virus (RSV) fusion protein. In the optimization of a series of quinazoline-based inhibitors, researchers at Ark Biosciences discovered that replacing a gem-dimethyl group with an oxetane moiety led to a significant improvement in antiviral activity and the overall therapeutic index.

Quantitative Data Comparison

The following table summarizes the in vitro activity of the gem-dimethyl analog (Compound 3a) and the corresponding oxetane analog (RO-0529), a close analog of the clinical candidate Ziresovir.

| Compound | Structure | R Group | EC50 (nM) | Therapeutic Index (TI) |

| 3a | Image of Compound 3a's chemical structure | gem-dimethyl | 16 | 1,250 |

| RO-0529 | Image of RO-0529's chemical structure | oxetane | 0.3 | >33,000 |

Data sourced from the Journal of Medicinal Chemistry, 2019.[4]

The data clearly demonstrates that the oxetane-containing compound RO-0529 is significantly more potent (a 53-fold improvement in EC50) and has a substantially larger therapeutic index compared to its gem-dimethyl counterpart, Compound 3a .[4] This remarkable improvement underscores the transformative potential of this bioisosteric replacement in drug discovery. The authors of the study noted that the oxetane substitution provided superior anti-RSV activity.[4]

Experimental Protocols

A. Synthesis of this compound

This protocol describes a plausible synthetic route for this compound based on established chemical principles for the synthesis of substituted oxetanes. The key step involves the intramolecular cyclization of a protected halohydrin derived from the corresponding epoxide.

Workflow for the Synthesis of this compound

References

- 1. researchgate.net [researchgate.net]

- 2. New Inhibitors of Respiratory Syncytial Virus (RSV) Replication Based on Monoterpene-Substituted Arylcoumarins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2,3-Epoxybutane - Wikipedia [en.wikipedia.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Development and Optimization of a Novel Synthetic Route for 2,4-Diamine-quinazoline Containing Ziresovir: A Drug Candidate for the Treatment of Respiratory Syncytial Virus (RSV) Infection - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Cationic Ring-Opening Polymerization of 2,2,3-trimethyl-3-oxetanol

Disclaimer: The following application note and protocols are predictive and hypothetical in nature. Extensive literature searches did not yield specific experimental data for the polymerization of 2,2,3-trimethyl-3-oxetanol. The information provided is based on the general principles of cationic ring-opening polymerization (CROP) of structurally similar, less-substituted oxetane monomers. Researchers should use this information as a guideline and optimize reaction conditions accordingly.

Introduction

This compound is a highly substituted oxetane monomer. The presence of a tertiary alcohol and a fully substituted carbon atom adjacent to the ether oxygen suggests that its polymerization via cationic ring-opening could lead to novel polyethers with unique properties. The bulky trimethyl substitution is expected to influence the polymer's stereochemistry, solubility, and thermal properties. This document outlines a hypothetical protocol for the synthesis of poly(this compound) and suggests potential applications for the resulting polymer.

Potential Applications

Polymers derived from this compound could be of interest to researchers in drug development and materials science due to their potential for:

-

Drug Delivery: The polyether backbone combined with pendant hydroxyl groups could provide a scaffold for drug conjugation and the formation of biocompatible nanoparticles.

-

Biomaterials: The potential for post-polymerization modification of the hydroxyl groups could allow for the creation of functional biomaterials for tissue engineering and coatings for medical devices.

-

Specialty Polymers: The bulky side groups may impart unique thermal and mechanical properties, making the polymer suitable for applications in coatings, adhesives, and sealants.

Hypothetical Quantitative Data

The following table presents hypothetical data for the cationic ring-opening polymerization of this compound. These values are extrapolated from data for other substituted oxetanes and should be considered as starting points for optimization.

| Entry | Monomer:Initiator Ratio | Reaction Time (h) | Temperature (°C) | Expected Mn ( g/mol ) | Expected PDI |

| 1 | 50:1 | 24 | 0 | 5,000 | 1.3 |

| 2 | 100:1 | 24 | 0 | 10,000 | 1.4 |

| 3 | 50:1 | 12 | 25 | 4,500 | 1.5 |

| 4 | 100:1 | 12 | 25 | 9,000 | 1.6 |

Note: Mn = Number-average molecular weight; PDI = Polydispersity index. Higher temperatures may lead to side reactions and a broader PDI due to the increased reactivity of the tertiary carbocation intermediate.

Experimental Protocols

Materials

-

This compound (hypothetical monomer)

-

Boron trifluoride diethyl etherate (BF₃·OEt₂) (initiator)

-

Anhydrous dichloromethane (DCM) (solvent)

-

Methanol (terminating agent)

-

Diethyl ether (for precipitation)

-

Argon or Nitrogen gas (for inert atmosphere)

-

Standard glassware for organic synthesis (Schlenk line, syringes, etc.)

Protocol 1: Synthesis of poly(this compound)

-

Monomer and Solvent Preparation: Dry the this compound monomer over CaH₂ and distill under reduced pressure. Purify DCM by passing it through a column of activated alumina.

-

Reaction Setup: Assemble a flame-dried Schlenk flask equipped with a magnetic stir bar under an inert atmosphere (Argon or Nitrogen).

-

Polymerization:

-

Add anhydrous DCM (e.g., 10 mL) to the flask via syringe.

-

Add the desired amount of this compound (e.g., 1.0 g, assuming a molecular weight for calculation) to the solvent.

-

Cool the solution to the desired temperature (e.g., 0 °C) using an ice bath.

-

Prepare a stock solution of BF₃·OEt₂ in anhydrous DCM (e.g., 1% v/v).

-

Slowly add the calculated amount of the initiator solution to the stirring monomer solution via syringe to initiate the polymerization.

-

Allow the reaction to proceed for the desired time (e.g., 24 hours).

-

-

Termination and Isolation:

-

Terminate the polymerization by adding a small amount of pre-chilled methanol (e.g., 1 mL).

-

Allow the solution to warm to room temperature.

-

Precipitate the polymer by slowly adding the reaction mixture to a large volume of cold diethyl ether with vigorous stirring.

-

Collect the precipitated polymer by filtration.

-

Wash the polymer with fresh diethyl ether and dry under vacuum to a constant weight.

-

Protocol 2: Polymer Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve a small sample of the dried polymer in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Acquire ¹H and ¹³C NMR spectra to confirm the polymer structure. The disappearance of the characteristic oxetane ring protons and the appearance of broad peaks corresponding to the polyether backbone would indicate successful polymerization.

-

-

Gel Permeation Chromatography (GPC):

-

Determine the number-average molecular weight (Mn) and polydispersity index (PDI) of the polymer by GPC using a suitable solvent (e.g., THF) as the eluent and polystyrene standards for calibration.

-

-

Fourier-Transform Infrared (FTIR) Spectroscopy:

-

Obtain an FTIR spectrum of the polymer. The disappearance of the characteristic C-O-C stretching vibration of the oxetane ring (around 980 cm⁻¹) and the presence of a broad O-H stretching band (around 3400 cm⁻¹) and the ether C-O-C stretch (around 1100 cm⁻¹) would support the proposed structure.

-

Visualizations

Caption: Hypothetical mechanism of cationic ring-opening polymerization.

Caption: Experimental workflow for polymer synthesis and analysis.

Application Notes and Protocols: Ring-Opening Polymerization of 2,2,3-trimethyl-3-oxetanol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Oxetanes are four-membered cyclic ethers that can undergo ring-opening polymerization (ROP) to produce polyethers with a variety of potential applications, including in biomaterials and drug delivery. The strain of the four-membered ring facilitates polymerization, which can be initiated by cationic, anionic, or coordination catalysts. The substitution pattern on the oxetane ring significantly influences its reactivity and the properties of the resulting polymer.

This document provides a detailed, though adapted, protocol for the cationic ring-opening polymerization of 2,2,3-trimethyl-3-oxetanol. The presence of four substituents, including a tertiary hydroxyl group, is expected to present unique steric and electronic effects on the polymerization process.

Proposed Polymerization Mechanism

The cationic ring-opening polymerization of oxetanes generally proceeds via an SN2-type mechanism. The reaction is typically initiated by a strong acid or a Lewis acid that activates the oxetane monomer.

Caption: Proposed mechanism for the cationic ring-opening polymerization of this compound.

Experimental Protocols

The following protocols are adapted from the cationic polymerization of 3-ethyl-3-hydroxymethyloxetane and may require optimization for this compound.

Materials

-

Monomer: this compound (synthesis may be required if not commercially available)

-

Initiator: Boron trifluoride diethyl etherate (BF₃·OEt₂)

-

Solvent: Dichloromethane (DCM), anhydrous

-

Quenching Agent: Methanol

-

Precipitation Solvent: Diethyl ether or hexane

-

Initiator Core (optional for hyperbranched polymers): Trimethylolpropane (TMP)

General Experimental Workflow

Caption: General experimental workflow for the ring-opening polymerization of this compound.

Protocol for Linear Poly(this compound)

-

Preparation: Dry all glassware in an oven at 120 °C overnight and assemble under an inert atmosphere (e.g., nitrogen or argon).

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer, dissolve this compound (e.g., 1.0 g, 7.68 mmol) in anhydrous dichloromethane (e.g., 10 mL).

-

Initiation: Cool the solution to 0 °C in an ice bath. Add boron trifluoride diethyl etherate (e.g., 0.01 mL, 0.08 mmol) via syringe.

-

Polymerization: Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature and stir for an additional 23 hours.

-

Quenching: Quench the polymerization by adding a small amount of methanol (e.g., 1 mL).

-

Purification: Concentrate the solution under reduced pressure. Dissolve the crude polymer in a minimal amount of dichloromethane and precipitate by adding it dropwise to a large volume of cold diethyl ether or hexane.

-

Isolation: Isolate the precipitated polymer by filtration or centrifugation.

-

Drying: Dry the polymer under vacuum at room temperature to a constant weight.

Protocol for Hyperbranched Poly(this compound)

This protocol is adapted from the synthesis of hyperbranched poly(3-ethyl-3-hydroxymethyloxetane).[1][2]

-

Preparation: Follow the same preparation steps as for the linear polymer.

-

Reaction Setup: In a flame-dried three-neck flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, dissolve trimethylolpropane (TMP) as a core molecule (e.g., 0.236 g, 1.76 mmol) in anhydrous dichloromethane (e.g., 30 mL).

-

Initiation: Add boron trifluoride diethyl etherate (e.g., 0.013 g, 0.092 mmol) via syringe and heat the solution to a desired temperature (e.g., 70 °C).

-

Monomer Addition: Slowly add a solution of this compound in dichloromethane to the reaction mixture.

-

Polymerization: Maintain the reaction at the set temperature for a defined period (e.g., 24 hours).

-

Work-up: Follow the same quenching, purification, and isolation steps as for the linear polymer.

Expected Quantitative Data (Based on Analogs)

The following table summarizes expected data ranges based on the polymerization of other substituted oxetanes. Actual results for this compound may vary.

| Parameter | Expected Range | Analytical Technique |

| Monomer Conversion | 70-95% | ¹H NMR Spectroscopy |

| Number-Average Molecular Weight (Mₙ) | 2,000 - 20,000 g/mol | Gel Permeation Chromatography (GPC) |

| Polydispersity Index (PDI) | 1.5 - 4.0 | Gel Permeation Chromatography (GPC) |

| Glass Transition Temperature (T₉) | 10 - 50 °C | Differential Scanning Calorimetry (DSC) |

Characterization Techniques

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the polymer structure and calculating monomer conversion. The disappearance of the monomer's oxetane protons (typically around 4.5 ppm) and the appearance of new signals corresponding to the polyether backbone are key indicators of polymerization.

-

Gel Permeation Chromatography (GPC): GPC is used to determine the molecular weight distribution (Mₙ, Mₙ, and PDI) of the polymer.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR can be used to monitor the disappearance of the C-O-C stretching vibration of the oxetane ring (around 980 cm⁻¹) and the appearance of the ether linkage in the polymer backbone.

-

Differential Scanning Calorimetry (DSC): DSC is used to determine the thermal properties of the polymer, such as the glass transition temperature (T₉).

Potential Challenges and Considerations

-

Steric Hindrance: The tetrasubstituted nature of this compound may lead to slower polymerization rates and lower molecular weights compared to less substituted oxetanes due to steric hindrance.

-

Side Reactions: The tertiary hydroxyl group could potentially participate in side reactions, such as acting as a chain transfer agent, which could affect the molecular weight and architecture of the resulting polymer.

-

Monomer Synthesis: The availability of the this compound monomer may be limited, potentially requiring a multi-step synthesis.

-

Catalyst Selection: The choice of initiator and its concentration will be critical in controlling the polymerization and the properties of the final polymer. Other Lewis acids or strong protic acids could also be explored as initiators.

References

Application Notes and Protocols: Derivatization of the Hydroxyl Group of 2,2,3-Trimethyl-3-oxetanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxetanes are four-membered cyclic ethers that have garnered significant interest in medicinal chemistry and drug discovery. Their unique structural and physicochemical properties, such as increased aqueous solubility, metabolic stability, and the ability to act as hydrogen bond acceptors, make them attractive motifs for the design of novel therapeutics. The incorporation of an oxetane ring can lead to improved pharmacokinetic and pharmacodynamic profiles of drug candidates. 2,2,3-trimethyl-3-oxetanol, a tertiary alcohol, serves as a versatile building block for the synthesis of a variety of oxetane derivatives. Derivatization of its hydroxyl group allows for the introduction of diverse functionalities, enabling the exploration of structure-activity relationships (SAR) and the development of new chemical entities.

This document provides detailed application notes and experimental protocols for the derivatization of the hydroxyl group of this compound through common chemical transformations: esterification, etherification, and silylation.

Data Presentation

The following table summarizes typical reaction conditions and expected outcomes for the derivatization of this compound. Please note that yields are estimates based on reactions with analogous sterically hindered tertiary alcohols and may require optimization for this specific substrate.

| Derivatization Type | Reagent/Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |